2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-12(16)10-9-6-5-7-3-1-2-4-8(7)11(9)17-13(10)15/h1-4H,5-6,15H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQADBFOLFOIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440047 | |
| Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617688-39-8 | |
| Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers, and its specific targets are still under investigation.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level that can affect cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide. These factors can include pH, temperature, and the presence of other molecules in the environment.
Biological Activity
2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide (ADNT) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of ADNT, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C13H12N2OS
- Molar Mass : 244.31 g/mol
- CAS Number : 10444525
ADNT is characterized by a naphtho[1,2-b]thiophene structure, which contributes to its diverse biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to ADNT exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines, which can be synthesized from ADNT, have shown promising anticancer activities in various studies. A notable study reported that these derivatives were effective against multiple cancer cell lines, demonstrating mechanisms such as apoptosis induction and inhibition of cancer cell proliferation .
Case Study: Thieno[2,3-d]pyrimidines
- Mechanism of Action : The anticancer activity is linked to the inhibition of key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR) and NQO1. These enzymes are crucial for maintaining redox balance in cells and their inhibition leads to increased oxidative stress and apoptosis in cancer cells .
- Results : In vitro studies showed that thieno[2,3-d]pyrimidines derived from ADNT had IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
ADNT and its derivatives have also been evaluated for antimicrobial properties. A study highlighted that related compounds exhibited significant antifungal and antibacterial activities against various pathogens.
Activity Summary
| Compound Type | Activity Type | Target Organisms | Efficacy (IC50) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | Anticancer | Various cancer cell lines | Low µM range |
| ADNT derivatives | Antimicrobial | Bacteria & Fungi | Moderate efficacy |
Additional Biological Activities
Beyond anticancer and antimicrobial effects, ADNT has shown potential in other areas:
- Anti-inflammatory : Some studies suggest that compounds derived from ADNT may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antiviral : Preliminary data indicate potential antiviral activity against certain viruses, although further research is needed to confirm these findings .
Synthesis and Mechanism Studies
The synthesis of ADNT involves several chemical transformations that allow for the introduction of various functional groups. Quantum chemical studies have elucidated the mechanisms behind these transformations, providing insights into how structural modifications can enhance biological activity .
Synthesis Pathway Overview
- Starting Materials : Utilize readily available thiophene derivatives.
- Reactions : Employ methods such as Mannich reactions to introduce amine groups effectively.
- Characterization : Use NMR and mass spectrometry to confirm the structure of synthesized compounds.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide can be achieved through several methods. One notable approach involves the reaction of thiophene derivatives with amines under specific conditions to yield the desired carboxamide structure. The synthesis typically includes:
- Starting Materials : Thiophene derivatives and appropriate amines.
- Reaction Conditions : Often requires heating and specific solvents to facilitate the reaction.
- Characterization Techniques : The synthesized compounds are characterized using NMR, IR spectroscopy, and elemental analysis to confirm their structures.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against Mycobacterium tuberculosis by inhibiting Pks13, a validated target for tuberculosis treatment . The compound's structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance its potency.
Analgesic Effects
Another critical application is in the field of analgesics. Derivatives of this compound have shown significant analgesic effects in animal models. For instance, a study evaluated new derivatives for analgesic activity using the "hot plate" method, revealing that some compounds surpassed the effectiveness of standard analgesics like metamizole .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms and assess the compound's effectiveness in clinical settings.
Case Study 1: Synthesis and Evaluation Against Tuberculosis
A comprehensive study focused on synthesizing a library of 2-amino thiophenes, including this compound. The compounds were subjected to growth inhibition assays against Mycobacterium tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.69 μM, indicating strong potential as an anti-TB agent .
Case Study 2: Analgesic Activity Assessment
In another study assessing analgesic properties, derivatives were synthesized and tested for their effects on pain response in mice. The results demonstrated that certain modifications to the core structure significantly enhanced analgesic effects compared to traditional analgesics .
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogues
Key Observations:
Dioxo derivatives (e.g., 4a) exhibit redox-active quinoid structures, making them suitable for materials science applications .
Physicochemical Properties: The ethyl ester derivative (CAS 63547-44-4) is more lipophilic than the carboxamide, favoring membrane permeability in drug design . The cyano-substituted analogue (CAS 617688-39-8) lacks hydrogen-bond donors, reducing solubility but increasing metabolic stability .
Preparation Methods
General Synthetic Approaches
Cyclization of Naphtho[1,2-b]thiophene Derivatives
One common method involves cyclization reactions starting from naphtho[1,2-b]thiophene derivatives. The precursor typically contains functional groups such as amino and carboxylic acid derivatives that facilitate the formation of the target compound.
Reaction Scheme:
$$ \text{Naphtho[1,2-b]thiophene derivative} + \text{Ammonia or Ammonium Salt} \rightarrow \text{2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide} $$
- A naphtho-thiophene precursor with a carboxylic acid group is treated with ammonia or ammonium salts under controlled heating.
- The reaction may require solvents like ethanol or pyridine to enhance solubility and reactivity.
- Cyclization occurs to form the desired amide structure.
Use of Isocyanates
The reaction of thiophene derivatives with isocyanates is another effective pathway.
Reaction Scheme:
$$ \text{Thiophene Derivative} + \text{Isocyanate (e.g., Phenyl Isocyanate)} \rightarrow \text{Target Compound} $$
- A solution of the thiophene precursor is mixed with an equimolar amount of an aryl isocyanate.
- The reaction mixture is heated to 75–80°C for several hours (typically 4–6 hours).
- The product precipitates out and is purified by filtration and vacuum drying.
Example:
In one study, ethyl 2-amino-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate was reacted with arylisocyanates in pyridine to yield related compounds through heterocyclization.
Bromination and Subsequent Amination
A brominated intermediate can be prepared and subsequently aminated to yield the target compound.
Reaction Scheme:
$$ \text{Brominated Thiophene Intermediate} + \text{Ammonia or Amine Source} \rightarrow \text{Target Compound} $$
- Bromination of the thiophene ring using bromine or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride.
- The brominated intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group.
- The resulting product is purified by recrystallization.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Temperature | Typically ranges from 75°C to 120°C depending on the reaction type. |
| Solvents | Pyridine, ethanol, dichloromethane (for isocyanate reactions). |
| Catalysts/Additives | None typically required; base (e.g., NaOH) used in some cases. |
| Reaction Time | Varies between 4–8 hours. |
| Purification Methods | Filtration, recrystallization, vacuum drying. |
Analytical Techniques for Monitoring Synthesis
To ensure the completion of reactions and confirm product identity:
Thin-Layer Chromatography (TLC):
- Used to monitor reaction progress.
- Common eluents: benzene-acetonitrile mixtures.
Nuclear Magnetic Resonance (NMR):
- Confirms structural integrity.
- Typical chemical shifts for NH and aromatic protons are observed.
-
- Verifies the molecular formula consistency.
Challenges and Optimization
Challenges:
- Side reactions due to overreaction of functional groups.
- Solubility issues with intermediates in certain solvents.
Optimization Strategies:
- Use of microwave irradiation for faster reactions with higher yields.
- Selection of appropriate solvents to improve precursor solubility.
Q & A
Q. What are the standard synthetic routes for 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide?
The compound is typically synthesized via the Gewald reaction, a multicomponent condensation involving ketones, cyanoacetamide derivatives, and sulfur. For example, a related thiophene carboxamide was prepared by refluxing ethyl methyl ketone with o-methoxycyanoacetanilide in the presence of diethylamine, followed by sulfur addition and heating in ethanol . Modifications to the aryl amide group (e.g., chloro or methoxy substituents) can influence reaction yields and regioselectivity .
Q. How is structural characterization performed for this compound?
X-ray crystallography is critical for confirming molecular conformation and hydrogen bonding patterns. Intramolecular interactions (e.g., C–H⋯O and N–H⋯O bonds) stabilize the structure, forming pseudo-five- or six-membered rings that reduce conformational flexibility . Complementary techniques include:
- NMR : Assigns chemical shifts for protons and carbons (e.g., NH₂ groups at δ 6.5–7.5 ppm in DMSO-d₆) .
- IR spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight and purity .
Q. What preliminary biological activities have been reported?
Thiophene-3-carboxamides exhibit antiviral, anti-inflammatory, and antimicrobial activities. For example, derivatives with chloro or methyl substituents on the aryl amide group showed enhanced binding to adenosine receptors or kinase inhibition (e.g., JNK1 IC₅₀ = 5.4–26.0 μM) . Activity is sensitive to substituent position; carboxamide at the 3-position is essential, while 5-position analogs are inactive .
Advanced Research Questions
Q. How do substituents influence the structure-activity relationship (SAR) in kinase inhibition?
SAR studies reveal:
| Substituent Position | Modification | JNK1 IC₅₀ (μM) | Key Observation |
|---|---|---|---|
| 3-Carboxamide | None | 5.4 | Optimal activity |
| 5-Carboxamide | Shift to C5 | >100 | Complete loss of activity |
| 4/5-Methyl | CH₃ addition | >25 | Reduced potency |
| Phenyl ring | Thiophene → benzene | >100 | Drastic activity drop |
| The 3-carboxamide group and thiophene core are critical for JNK1 inhibition. Replacement with esters or cyano groups reduces potency . |
Q. What computational methods predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) is used to simulate interactions with kinases or adenosine receptors. Key steps:
- Grid generation : Maps the target protein’s binding site.
- Multithreading : Accelerates docking calculations for large datasets.
- Cluster analysis : Groups similar binding poses for validation. For example, docking studies on JNK1 revealed hydrogen bonding between the carboxamide and Lys68/Glu73 residues .
Q. How can contradictory biological data be resolved in assay optimization?
Discrepancies in IC₅₀ values may arise from assay platforms (e.g., DELFIA vs. Lantha assays). Mitigation strategies include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions.
- Control compounds : Use reference inhibitors (e.g., BI-78D322 for JNK1) to calibrate activity .
Q. What strategies improve solubility and bioavailability of this compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Co-crystallization : Use co-solvents like polyethylene glycol (PEG) to stabilize amorphous forms.
- Salt formation : Pair the carboxamide with sodium or potassium ions to increase aqueous solubility .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Solvent selection : Ethanol or isopropyl alcohol improves cyclization efficiency.
- Catalyst screening : Test bases (e.g., diethylamine, DBU) for regioselective thiophene formation.
- Purification : Use reverse-phase HPLC with MeCN:H₂O gradients (30% → 100%) to isolate pure products .
Q. What analytical techniques validate compound stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions.
- LC-MS monitoring : Track degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
- Circular dichroism (CD) : Assess conformational changes in simulated gastric fluid .
Data Contradiction Analysis
Q. Why do some studies report variable antimicrobial activity across analogs?
Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and efflux pump expression can explain discrepancies. For example, 2-amino-3-acyl-tetrahydrobenzothiophene derivatives showed higher activity against S. aureus (MIC = 8 μg/mL) than E. coli (MIC > 32 μg/mL) due to outer membrane permeability barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
